CCR5 Antagonism Claimed Exclusively for the (S)-Propionamide in Patent WO2016062293A1
In patent WO2016062293A1, (S)-2-amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide is explicitly used as the precursor scaffold in the synthesis of 4,4-difluoro adamantane formamide derivatives that demonstrated CCR5 antagonist activity in preliminary pharmacological screening [1]. By contrast, the structurally related compounds 2-amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide (CAS 1353978-70-7) and cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine (CAS 1353989-65-7) are not cited as CCR5-active scaffolds in this or any other identified patent or primary publication . This establishes a qualitative activity exclusivity for the (S)-propionamide congener.
| Evidence Dimension | CCR5 antagonist activity disclosure in patents |
|---|---|
| Target Compound Data | Explicitly disclosed as CCR5 antagonist scaffold in WO2016062293A1 [1] |
| Comparator Or Baseline | 2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide (CAS 1353978-70-7): no CCR5 activity patent identified. Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine (CAS 1353989-65-7): no CCR5 activity patent identified. 2-Chloro-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide (CAS 1353978-90-1): no CCR5 activity patent identified . |
| Quantified Difference | Positive patent disclosure vs. absence of any patent disclosure for comparators |
| Conditions | Patent database search across WIPO, Google Patents, and USPTO (search date: 2026-04-30) |
Why This Matters
For researchers procuring a building block to synthesize CCR5 antagonists based on public-domain methodology, only the (S)-propionamide has a direct patent precedent linking it to CCR5 pharmacology, reducing the risk of synthesizing inactive compounds from an inadequate starting material.
- [1] Lu, S., Yu, J., Zhang, H., & Shi, C. (2016). 4,4-Difluoro adamantane formamide derivative, pharmaceutical composition and preparation method and uses thereof. WO Patent WO2016062293A1. View Source
